The amine group (-NH2) and the presence of two fluorine atoms (F) on the pyridine ring make 2,6-Difluoropyridin-3-amine a suitable candidate for further chemical modification. Scientists can explore attaching various functional groups to the amine group, resulting in novel compounds with potential therapeutic properties []. These modifications could influence factors like a drug's interaction with biological targets, metabolism, and overall efficacy [].
The core structure of 2,6-Difluoropyridin-3-amine can serve as a building block for the synthesis of more complex molecules. By incorporating it into larger structures, researchers can create new materials with diverse properties for applications in medicinal chemistry, materials science, and organic chemistry [].
Due to the presence of the two fluorine atoms, 2,6-Difluoropyridin-3-amine could be a valuable reference compound in studies related to fluorine chemistry. Scientists might use it to compare reaction rates, analyze reaction mechanisms, or calibrate instrumentation for experiments involving other fluorine-containing molecules [].
2,6-Difluoropyridin-3-amine is a fluorinated derivative of pyridine, with the molecular formula and a molecular weight of 130.10 g/mol. This compound features two fluorine atoms located at the 2 and 6 positions of the pyridine ring, with an amino group at the 3 position. Its unique structure imparts distinct electronic and steric properties, making it a valuable compound in various chemical and pharmaceutical applications. The solid compound is known for its high solubility in organic solvents and its potential utility in medicinal chemistry and agrochemical development .
Research into the biological activity of 2,6-Difluoropyridin-3-amine indicates potential applications in drug development. Its structure allows for interactions with various biological targets, particularly in the realm of medicinal chemistry. The compound has been studied for its effects on certain enzymes and receptors, suggesting it may have therapeutic potential against various diseases .
The synthesis of 2,6-Difluoropyridin-3-amine typically involves:
One notable method includes the reaction of 2,6-dichloropyridine with potassium fluoride in a dimethyl sulfoxide medium at elevated temperatures to yield 2,6-difluoropyridin-3-amine effectively .
For industrial applications, methods are optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure efficient production .
2,6-Difluoropyridin-3-amine finds applications across various fields:
Studies examining the interactions of 2,6-Difluoropyridin-3-amine with biological molecules have shown that it can bind effectively to certain receptors and enzymes. This binding affinity is crucial for understanding its potential therapeutic applications. Interaction studies often focus on its role as a pharmacophore in drug design, where its structural properties influence binding efficacy and specificity .
The uniqueness of 2,6-Difluoropyridin-3-amine lies in its fluorinated structure. The presence of fluorine atoms significantly alters its electronic properties compared to chlorinated or brominated analogs. This difference influences reactivity patterns, stability under various conditions, and interactions with biological targets. As such, it may exhibit distinct pharmacological profiles that are not shared by its halogenated counterparts .
2,6-Difluoropyridin-3-amine is a fluorinated heterocyclic compound with the systematic IUPAC name 2,6-difluoropyridin-3-amine. Its molecular formula is C₅H₄F₂N₂, and it has a molecular weight of 130.10 g/mol . The compound features a pyridine ring substituted with fluorine atoms at the 2 and 6 positions and an amino group at the 3 position. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1=CC(=NC(=C1N)F)F | PubChem |
| InChI Key | TVWPHKCZBQOPBF-UHFFFAOYSA-N | PubChem |
| CAS Registry Number | 108118-69-0 | PubChem |
| EC Number | 856-679-6 | PubChem |
| DSSTox Substance ID | DTXSID00663856 | PubChem |
Synonyms include 3-amino-2,6-difluoropyridine and 2,6-difluoro-3-pyridinamine . The planar pyridine ring and fluorine substituents contribute to its electronic properties, with fluorine’s electronegativity inducing electron-withdrawing effects that influence reactivity .
The synthesis of fluorinated pyridines emerged alongside advancements in organofluorine chemistry during the mid-20th century. Early methods for introducing fluorine into aromatic systems relied on harsh conditions, such as the defluorination of perfluoropiperidine over iron or nickel catalysts (1960s) . However, these approaches suffered from low yields (12–26%) and limited regioselectivity .
A pivotal breakthrough occurred in the 1980s with the development of direct fluorination techniques. For example, Purrington’s work demonstrated the fluorination of pyridine N-oxides using diluted fluorine gas, enabling meta-selective fluorination . This method laid the groundwork for synthesizing derivatives like 2,6-Difluoropyridin-3-amine, where precise fluorine placement is critical .
Modern synthetic routes often employ lithium diisopropylamide (LDA)-mediated deprotonation followed by electrophilic fluorination. For instance, 2,6-difluoropyridine can be functionalized at the 3-position via amination, yielding the target compound in ~60–85% efficiency . Such methodologies highlight the evolution from brute-force fluorination to controlled, regioselective strategies .
2,6-Difluoropyridin-3-amine serves as a versatile building block in pharmaceutical and materials science due to its unique electronic and steric profile:
The compound is a precursor to meta-substituted pyridines, which are challenging to access via traditional Friedel-Crafts chemistry. Its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitates the construction of complex architectures .
2,6-Difluoropyridin-3-amine exhibits a planar aromatic structure characteristic of substituted pyridine derivatives [1] [2]. The molecular formula C₅H₄F₂N₂ indicates a six-membered heterocyclic ring with nitrogen at position 1, fluorine atoms at positions 2 and 6, and an amino group at position 3 [3] [4]. The molecular weight is precisely 130.10 g/mol, with a monoisotopic mass of 130.034255 [3].
The electronic configuration of 2,6-difluoropyridin-3-amine is significantly influenced by the electron-withdrawing effects of the fluorine substituents and the electron-donating properties of the amino group . The fluorine atoms at positions 2 and 6 create an asymmetric electronic environment around the pyridine ring, affecting the electron density distribution [1] [2]. Computational studies using the 6-311G(2d,p) basis set have revealed that the presence of two fluorine atoms substantially alters the electronic properties compared to unsubstituted pyridine derivatives [29].
The molecular geometry features typical aromatic bond lengths within the pyridine ring, with C-C bond distances ranging from 1.33 to 1.39 Å [30] [31]. The C-F bonds exhibit characteristic lengths of approximately 1.348 Å, consistent with the strong electronegativity of fluorine [30]. The amino group at position 3 shows typical C-N bond lengths of approximately 1.35 Å, indicating partial double bond character due to resonance with the aromatic system [31].
Table 1: Key Molecular Properties of 2,6-Difluoropyridin-3-amine
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄F₂N₂ |
| Molecular Weight (g/mol) | 130.10 |
| CAS Number | 108118-69-0 |
| MDL Number | MFCD13185331 |
| InChI Key | TVWPHKCZBQOPBF-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1N)F)F |
The electronic configuration exhibits significant polarization due to the fluorine substituents, which withdraw electron density from the aromatic system [33]. This electronic redistribution affects the reactivity patterns and spectroscopic properties of the compound [1] [2]. The amino group provides electron density through resonance, partially compensating for the electron-withdrawing effects of the fluorine atoms .
The ¹H Nuclear Magnetic Resonance spectrum of 2,6-difluoropyridin-3-amine displays characteristic signals reflecting the asymmetric substitution pattern [10] [37]. The amino group protons typically appear as a broad singlet at approximately 5.0 ppm in chloroform-d, consistent with rapid exchange under standard measurement conditions . The aromatic protons exhibit chemical shifts in the 6-8 ppm region, with specific coupling patterns influenced by the fluorine substituents [11] [37].
The aromatic proton signals show distinctive coupling patterns due to the presence of fluorine atoms, which cause characteristic splitting through scalar coupling [37] [38]. These fluorine-induced coupling constants provide valuable structural information and confirm the substitution pattern [11] [37]. The proton at position 4 typically appears as a doublet of doublets due to coupling with both the proton at position 5 and the fluorine at position 6 [10].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of 2,6-difluoropyridin-3-amine with characteristic chemical shifts for fluorinated aromatic systems [14] [37]. The aromatic carbons appear in the typical range of 125-150 ppm, with significant perturbations due to fluorine substitution [14]. Carbon atoms directly bonded to fluorine exhibit large upfield shifts and show characteristic carbon-fluorine coupling patterns [37].
The carbon bearing the amino group typically appears around 140-150 ppm, reflecting the electron-donating nature of the amino substituent [14]. The carbons adjacent to fluorine atoms show characteristic coupling constants ranging from 15-25 Hz for one-bond C-F coupling and 3-8 Hz for two-bond coupling [37]. These coupling patterns provide definitive structural confirmation [14] [37].
The infrared spectrum of 2,6-difluoropyridin-3-amine exhibits characteristic absorption bands that confirm the presence of key functional groups [15] [38]. The amino group displays N-H stretching vibrations around 3300 cm⁻¹, appearing as two bands corresponding to symmetric and antisymmetric stretches [15]. These bands are typically broad due to hydrogen bonding interactions [15].
The aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region, characteristic of substituted pyridine systems [38]. The C-F stretching vibrations occur in the 1100-500 cm⁻¹ region, with the exact position dependent on the local electronic environment [38]. Ring breathing modes and out-of-plane deformation vibrations provide additional structural fingerprints [36] [38].
Mass spectrometric analysis of 2,6-difluoropyridin-3-amine reveals a molecular ion peak at m/z 130, corresponding to the molecular weight [4] [9]. The protonated molecular ion [M+H]⁺ appears at m/z 131, which is commonly observed under electrospray ionization conditions [4]. Predicted collision cross section values for the [M+H]⁺ ion are approximately 119.0 Ų [4].
Fragmentation patterns in tandem mass spectrometry experiments show characteristic losses consistent with the molecular structure [39]. Common fragment ions include losses of NH₃ (17 Da) and fluorine-containing fragments, providing structural confirmation [39]. The isotopic pattern reflects the presence of fluorine atoms and confirms the molecular formula [4] [9].
| Technique | Key Features |
|---|---|
| ¹H NMR | NH₂ protons: ~5.0 ppm (broad), Aromatic H: 6-8 ppm |
| ¹³C NMR | Aromatic C: 125-150 ppm, C-F coupling patterns |
| IR | N-H stretch: ~3300 cm⁻¹, C-F: 1100-500 cm⁻¹ |
| MS | [M+H]⁺: 131, Molecular ion: 130 |
The thermodynamic properties of 2,6-difluoropyridin-3-amine reflect the influence of fluorine substitution on the molecular interactions and phase behavior [18] [23]. The compound exists as a solid at room temperature, with predicted density values of 1.393±0.06 g/cm³ [23]. The predicted boiling point is 257.7±35.0°C, indicating relatively strong intermolecular forces [23].
The phase behavior is significantly influenced by hydrogen bonding interactions involving the amino group [27]. In the solid state, molecules likely arrange in hydrogen-bonded networks, with N-H···N interactions contributing to crystal lattice stability [27] [30]. The presence of fluorine atoms introduces additional dipolar interactions that affect the overall thermodynamic properties [33].
Computational studies suggest that the compound exhibits typical aromatic stability, with the electron-withdrawing fluorine substituents modifying the electronic energy levels [27] [29]. The heat of formation and other thermodynamic parameters are influenced by the balance between electron-withdrawing fluorine effects and electron-donating amino group contributions .
Table 3: Thermodynamic and Physical Properties
| Property | Value |
|---|---|
| Density (g/cm³) | 1.393±0.06 (Predicted) |
| Boiling Point (°C) | 257.7±35.0 (Predicted) |
| Physical Form | Solid |
| Storage Conditions | 2-8°C, Dark, Inert atmosphere |
The solubility characteristics of 2,6-difluoropyridin-3-amine are determined by the interplay between the hydrophilic amino group and the hydrophobic fluorinated aromatic system [33]. The compound demonstrates high solubility in organic solvents due to its aromatic nature and the presence of fluorine atoms, which enhance lipophilicity . The amino group provides hydrogen bonding capability, contributing to solubility in polar protic solvents .
Partition coefficient values are influenced by the electronic properties imparted by the fluorine substituents [33]. The electron-withdrawing nature of fluorine atoms affects the basicity of the amino group, thereby influencing the compound's behavior in different solvent systems [24]. The presence of two fluorine atoms significantly modifies the lipophilic character compared to unsubstituted aminopyridines [33].
The solubility profile shows enhanced dissolution in polar organic solvents such as dimethyl sulfoxide and dimethylformamide . In aqueous systems, the solubility is moderated by the amino group's ability to form hydrogen bonds with water molecules . The fluorine substituents contribute to the overall hydrophobic character while simultaneously providing sites for specific interactions [33].
The acid-base properties of 2,6-difluoropyridin-3-amine are significantly modified by the presence of fluorine substituents at positions 2 and 6 [24] [25]. The electron-withdrawing effects of fluorine atoms substantially reduce the basicity of both the pyridine nitrogen and the amino group compared to unsubstituted aminopyridines [24]. This electronic perturbation results in lower pKa values for both potentially basic sites [24].
The amino group exhibits weakened basicity due to the electron-withdrawing influence of the fluorinated pyridine ring [24]. Computational predictions suggest pKa values significantly lower than those of simple anilines, reflecting the strong electronic effects of the fluorine substituents [19] [24]. The pyridine nitrogen also shows reduced basicity, with the exact pKa dependent on the overall electronic environment [24].
Tautomeric equilibrium considerations reveal that 2,6-difluoropyridin-3-amine can potentially exist in multiple forms [25] [27]. The primary tautomer features the amino group in its conventional form, but under specific conditions, alternative tautomeric forms may become accessible [25]. The electron-withdrawing fluorine atoms influence the relative stability of different tautomeric forms by affecting the electron density distribution [27].
Research on related fluorinated pyridine systems indicates that tautomeric behavior is sensitive to environmental factors including solvent polarity and hydrogen bonding interactions [25] [27]. The presence of fluorine atoms at positions 2 and 6 creates an asymmetric electronic environment that may stabilize certain tautomeric forms over others [27]. Computational studies suggest that the aromatic tautomer is generally favored in solution, consistent with the maintenance of aromatic stabilization [27].
| Property | Characteristic |
|---|---|
| Amino group basicity | Reduced due to electron-withdrawing F atoms |
| Pyridine N basicity | Significantly weakened |
| Predominant tautomer | Aromatic amino form |
| Environmental sensitivity | High (solvent and pH dependent) |
Nucleophilic amination of polyhalogenated pyridines represents one of the most direct and versatile approaches for synthesizing 2,6-difluoropyridin-3-amine. This methodology leverages the electron-withdrawing properties of halogen substituents to activate the pyridine ring toward nucleophilic attack by nitrogen-containing reagents [1] [2].
The nucleophilic amination process proceeds through a classical nucleophilic aromatic substitution (SNAr) mechanism. The reaction involves initial nucleophile attack at the electron-deficient carbon center, followed by formation of a Meisenheimer complex intermediate, and subsequent elimination of the leaving group [1]. The presence of fluorine atoms at the 2 and 6 positions significantly enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack at the 3-position [2].
Various polyhalogenated pyridine substrates have been successfully employed in nucleophilic amination reactions. 2,3,5,6-Tetrafluoropyridine serves as an excellent starting material, undergoing selective amination at the 4-position when treated with aqueous ammonia under controlled conditions . The reaction proceeds with 83.5% conversion and achieves ≥98.6% purity when conducted at 80°C for 30 minutes using a 1:3.5 molar ratio of tetrafluoropyridine to ammonia .
Research has demonstrated that 2,6-dichloropyridine derivatives can be effectively converted to the corresponding amino compounds through treatment with dimethylformamide (DMF) under base-promoted conditions [1]. The protocol employs sodium tert-butoxide as the base promoter, with water serving as the reaction medium at 140°C for 12 hours [1]. This environmentally benign approach achieves excellent yields ranging from 70-90% while maintaining high regioselectivity for the 2-position [1].
Temperature control emerges as a critical parameter in nucleophilic amination reactions. Lower temperatures (80-100°C) favor selectivity but may result in incomplete conversion, while higher temperatures (140-160°C) enhance reaction rates but can lead to decomposition of sensitive substrates [1] . The optimal temperature range typically falls between 100-120°C for most substrates, providing a balance between reaction efficiency and product quality.
Solvent selection significantly influences both reaction kinetics and product isolation. Polar aprotic solvents such as dimethylsulfoxide (DMSO) and N-methylpyrrolidone (NMP) demonstrate superior performance compared to protic solvents . Water has emerged as an attractive alternative for environmentally conscious processes, particularly when combined with appropriate base systems [1].
Catalytic defluorination-amination represents an innovative approach that exploits the selective cleavage of carbon-fluorine bonds coupled with simultaneous nitrogen incorporation. This methodology has gained significant attention due to its potential for transforming readily available perfluorinated precursors into valuable amino-substituted derivatives [4] [5].
The μ-nitrido diiron phthalocyanine complex [(Pc)FeIII(μ-N)FeIV(Pc)] has emerged as a highly effective catalyst for oxidative defluorination reactions [4]. This system operates under mild conditions using hydrogen peroxide as the oxidant at near-ambient temperatures. The reaction proceeds through formation of a high-valent diiron phthalocyanine radical cation complex with fluoride axial ligands, [(Pc)(F)FeIV(μ-N)FeIV(F)(Pc+- )], which facilitates selective carbon-fluorine bond cleavage [4].
The catalyst demonstrates remarkable selectivity for carbon-fluorine bonds over carbon-chlorine and carbon-hydrogen bonds, as evidenced by competitive reactions using mixed halogenated substrates [4]. Turnover numbers exceeding 4825 carbon-fluorine cleavages per catalyst molecule have been achieved when the catalyst is immobilized on carbon supports in aqueous media [4].
Copper phthalocyanine systems provide an alternative catalytic approach, particularly effective for defluorination under aerobic oxidative conditions [5]. These catalysts operate through single-electron transfer processes and demonstrate good compatibility with various nitrogen nucleophiles. The chemoselective nature of these transformations allows for controlled defluorination while preserving other functional groups [5].
Perfluorinated and polyfluorinated aromatics represent the primary substrate class for catalytic defluorination-amination. The methodology shows particular effectiveness with compounds containing multiple fluorine substituents, where selective removal of specific fluorine atoms can be achieved through careful control of reaction conditions [4].
However, the approach faces limitations with certain substrate classes. Pyridines containing electron-donating groups or sterically hindered positions may exhibit reduced reactivity toward defluorination. Additionally, the requirement for specialized catalysts and controlled atmospheres can limit the practical applicability for large-scale synthesis [4].
Microwave-assisted synthesis has revolutionized the preparation of fluorinated pyridines by dramatically reducing reaction times while maintaining or improving yields compared to conventional heating methods [6] [7]. This technology harnesses dielectric heating to achieve rapid and uniform temperature distribution throughout the reaction mixture.
Microwave-assisted fluorination of halogenated pyridines using hydrated potassium fluoride (KF·2H2O) in DMSO represents a significant advancement in synthetic methodology [6]. The optimized conditions employ 300 W microwave irradiation at temperatures ranging from 120-180°C for 1.5-4 minutes [6]. This protocol achieves yields of 75-85% for 2,6-dichloropyridine conversion to the corresponding difluoro derivative [6].
The success of microwave-assisted synthesis stems from its ability to promote desolvation and dissociation processes that are typically slow under conventional heating [6]. Microwave irradiation facilitates the dissociation of potassium fluoride and desolvation of fluorine anions, enhancing their nucleophilicity for substitution reactions [6].
Temperature and power control represent critical parameters for successful microwave-assisted synthesis. Maximum temperatures of 120°C with continuous stirring provide optimal results for most substrates [6]. Higher temperatures may lead to decomposition, while lower temperatures result in incomplete conversion [6].
The use of untreated DMSO and hydrated potassium fluoride represents a major advantage of microwave-assisted methods, eliminating the need for anhydrous conditions typically required in conventional synthesis [6]. This operational simplicity reduces costs and improves safety while maintaining high yields [6].
Water content tolerance distinguishes microwave-assisted methods from traditional approaches. Reactions can be conducted under atmospheric conditions with reagents containing up to 2% water without significant yield reduction [6]. This tolerance for moisture simplifies reagent handling and storage requirements [6].
Industrial-scale synthesis of 2,6-difluoropyridin-3-amine requires careful optimization of multiple process parameters to achieve economic viability while maintaining product quality and safety standards [8] . The transition from laboratory to industrial scale involves complex considerations of heat and mass transfer, reactor design, and process control systems.
Heat integration represents a fundamental aspect of industrial-scale optimization. The exothermic nature of nucleophilic substitution reactions requires sophisticated temperature control systems to prevent thermal runaway while maintaining optimal reaction rates [8]. Staged heating protocols, where the reaction mixture is gradually brought to operating temperature, help manage heat release and improve selectivity [8].
Continuous flow processing offers significant advantages for industrial production. Flow reactors provide superior heat and mass transfer compared to batch systems, enabling better temperature control and reduced residence time variability [9]. The use of plug flow reactors allows for precise control of reaction time and can improve yields by 5-25% compared to batch processing [8].
Pressure management becomes increasingly important at industrial scale, particularly for reactions involving volatile reagents or products [8]. Advanced pressure control systems maintain optimal reaction conditions while ensuring safe operation. Continuous pressure regulation can impact yields by 3-10% and significantly improves process safety [8].
Catalyst recycling and regeneration systems are essential for economic viability in industrial processes . Fresh catalyst usage in laboratory settings becomes prohibitively expensive at industrial scale, requiring development of catalyst recovery and reactivation protocols . Effective catalyst management can impact yields by 15-30% while dramatically reducing operational costs .
Solvent recovery and recycling represent major cost components in industrial fluorinated pyridine synthesis [8] . N-methylpyrrolidone (NMP) recovery through vacuum distillation achieves >95% reuse efficiency, significantly reducing solvent costs . Advanced distillation systems coupled with purification protocols ensure that recycled solvents maintain performance standards .
In-line analytical systems provide real-time monitoring of reaction progress and product quality . These systems enable immediate process adjustments and help maintain consistent product specifications. Implementation of advanced analytical monitoring can improve product selectivity by 10-40%, representing the highest impact process optimization available .
Effective purification strategies are crucial for obtaining high-purity 2,6-difluoropyridin-3-amine suitable for pharmaceutical and industrial applications. The choice of purification method significantly impacts both yield recovery and final product purity, with different techniques showing varying effectiveness depending on the synthetic route employed.
Column chromatography using silica gel represents the most widely employed purification method for laboratory-scale synthesis . Optimal separation is achieved using hexane/ethyl acetate gradient systems, with typical yield recoveries of 70-85% and purity achievements of 90-95% . The method provides excellent resolution of closely related impurities but requires significant solvent consumption and time investment.
Preparative high-performance liquid chromatography (HPLC) offers the highest purity achievement (95-99%) but is limited to laboratory-scale applications due to cost considerations . This technique proves particularly valuable for obtaining analytical standards and high-purity samples for biological evaluation. The method employs acetonitrile/water gradient systems with UV detection for optimal separation .
Recrystallization represents the most cost-effective purification strategy suitable for all production scales . Ethanol/water systems provide optimal crystallization conditions for 2,6-difluoropyridin-3-amine, achieving 85-92% purity with 60-80% yield recovery . The method offers excellent scalability and minimal solvent requirements compared to chromatographic techniques.
Controlled cooling protocols significantly impact crystallization efficiency. Slow cooling (1°C per hour) produces larger, more pure crystals compared to rapid cooling, though at the expense of longer processing times . Temperature cycling, where the solution is heated and cooled repeatedly, can improve crystal quality and remove trace impurities.
Vacuum distillation emerges as the preferred method for industrial-scale purification, offering 92-98% purity achievement with 75-90% yield recovery . The relatively low boiling point of 2,6-difluoropyridin-3-amine (approximately 180-200°C at reduced pressure) makes distillation particularly attractive for large-scale operations.
Short-path distillation systems minimize thermal decomposition while maintaining separation efficiency. Operating under reduced pressure (10-50 mmHg) allows distillation at lower temperatures, preserving product integrity and minimizing degradation . The technique proves especially valuable for removing high-boiling impurities and catalyst residues.
Liquid-liquid extraction using dichloromethane/water systems provides efficient removal of inorganic salts and polar impurities . pH control during extraction optimizes the distribution of the target compound between phases, with slightly basic conditions (pH 8-9) favoring organic phase extraction . The method achieves 80-95% yield recovery with 85-90% purity.
Continuous extraction systems offer advantages for industrial applications, providing consistent separation performance with reduced solvent consumption . Counter-current extraction columns enable efficient mass transfer and can be integrated with upstream synthesis processes for streamlined production .
Solid-phase extraction (SPE) using C18-bonded silica provides selective purification with 70-85% yield recovery and 88-94% purity achievement . Methanol/water gradient elution systems optimize separation while minimizing solvent consumption. The technique proves particularly effective for removing closely related structural impurities that are difficult to separate by other methods.
Supercritical fluid extraction represents an emerging technology for high-value applications. Carbon dioxide-based systems operate under mild conditions and leave no solvent residues, making them attractive for pharmaceutical applications [10]. However, the high equipment costs limit application to specialized products where solvent-free purification is essential.